molecular formula C9H10N4O3 B195440 (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde CAS No. 5614-53-9

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Cat. No. B195440
CAS RN: 5614-53-9
M. Wt: 222.2 g/mol
InChI Key: LXIWYKGAOIXZFO-UHFFFAOYSA-N
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Description

“(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde” is a chemical compound with the molecular formula C12H20N5O2 . It is also known as 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N,N-trimethylethanaminium .

Scientific Research Applications

  • DNA Adducts of Acetaldehyde : A study titled "Identification of DNA adducts of acetaldehyde" by Wang et al. (2000) discusses the identification of stable acetaldehyde DNA adducts, including an interstrand cross-link. These adducts are formed in addition to previously characterized N(2)-ethylidenedeoxyguanosine. This research provides insight into acetaldehyde's reactions with DNA, contributing to understanding its mutagenic and carcinogenic properties (Wang et al., 2000).

  • Reactions with Deoxyguanosine and DNA : In "Reactions of formaldehyde plus acetaldehyde with deoxyguanosine and DNA: formation of cyclic deoxyguanosine adducts and formaldehyde cross-links," Cheng et al. (2003) explored reactions between formaldehyde, acetaldehyde, deoxyguanosine, and DNA. This study identified new cyclic deoxyguanosine adducts and formaldehyde-derived products, highlighting how these reactions are dominated by newly identified cyclic adducts and formaldehyde-derived products (Cheng et al., 2003).

  • Study of Aldoxane with DNA : Wang et al. (2001) conducted a study titled "Reactions of 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane) with deoxyguanosine and DNA." This research investigates the formation of DNA adducts, including N(2)-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine, by reacting aldoxane with deoxyguanosine and DNA. The study provides insights into the formation of DNA adducts from aldehydes via condensation products (Wang et al., 2001).

  • Condensations of Glycerol : Deutsch et al. (2007) explored "Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals." This study focuses on the acid-catalysed condensation of glycerol with various compounds, including acetals, to produce mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting their potential as novel platform chemicals (Deutsch et al., 2007).

  • Synthesis of Tetrahydropyrans : Petasis and Lu (1996) in "Stereocontrolled synthesis of substituted tetrahydropyrans from 1,3-dioxan-4-ones" discuss the conversion of aldehydes to 1,3-dioxan-4-ones, followed by a stereocontrolled aluminum-mediated rearrangement to afford substituted tetrahydropyrans (Petasis & Lu, 1996).

  • Xanthine Monohydrate : Carvalho et al. (2007) in their paper "7-(5-Carboxy­pent­yl)-1,3-dimethylxanthine monohydrate" synthesized and crystallized the title compound from ethyl acetate, contributing to the structural understanding of xanthine derivatives (Carvalho et al., 2007).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIWYKGAOIXZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560845
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

CAS RN

5614-53-9
Record name Theophylline-7-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE-7-ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 2
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 3
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 4
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 6
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Citations

For This Compound
1
Citations
A Zagórska, A Bucki, M Kołaczkowski… - Journal of Enzyme …, 2016 - Taylor & Francis
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (4–21) were synthesized and evaluated for their serotonin (5-HT …
Number of citations: 21 www.tandfonline.com

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